[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a tertiary amine derivative featuring a diethylaminoethyl group linked to a (1-methylpyrazol-4-yl)methyl moiety. Its molecular formula is C₁₁H₂₂N₄, with a molecular weight of 210.32 g/mol. The compound combines a lipophilic diethylamino group with a heteroaromatic pyrazole ring, making it a versatile intermediate in medicinal chemistry. Pyrazole derivatives are known for their roles in drug discovery, particularly in kinase inhibition and anticancer applications .
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-methylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-4-15(5-2)7-6-12-8-11-9-13-14(3)10-11/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
QQKBKQQKRBKVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of diethylamine with a pyrazole derivative. One common method includes the alkylation of diethylamine with a pyrazolylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrazolylmethyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with analogues:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance receptor binding via halogen interactions, while electron-donating groups (e.g., methoxy in ) may improve solubility .
- Steric Considerations: Bulky substituents (e.g., dimethoxyphenyl in ) may hinder binding to compact active sites compared to the smaller diethylamino group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
